2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride
Overview
Description
“2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride” is a nitrogen-containing organic compound that belongs to the class of pyrazole derivatives . It has a molecular weight of 227.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H10N4O.2ClH/c1-10-3-2-5(9-10)8-6(11)4-7;;/h2-3H,4,7H2,1H3,(H,8,9,11);2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including structures similar to 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride, are extensively studied in medicinal chemistry due to their broad biological activities. Pyrazoles are recognized as pharmacophores, crucial for developing biologically active compounds. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The significance of pyrazole derivatives is further emphasized by the success of pyrazole COX-2 inhibitors, showcasing their potential in drug discovery and development. The synthesis of these derivatives often involves condensation followed by cyclization processes, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This approach allows the integration of pyrazole moieties with various heterocyclic systems, offering a versatile platform for designing new biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis of pyrazole derivatives, including compounds similar to this compound, has garnered attention for its efficiency and economy. This approach, known for its pot, atom, and step economy (PASE), is increasingly popular in synthesizing biologically active molecules containing the pyrazole moiety. Recent advancements in this field have led to the development of pyrazole derivatives with a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. The versatility of the pyrazole core, combined with the efficiency of multicomponent reactions (MCRs), underscores the potential of these compounds in pharmaceutical research and drug development (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to have a broad spectrum of biological activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biological processes .
Result of Action
Pyrazole derivatives have been found to have a broad spectrum of biological activities .
properties
IUPAC Name |
2-amino-N-(1-methylpyrazol-3-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-10-3-2-5(9-10)8-6(11)4-7;;/h2-3H,4,7H2,1H3,(H,8,9,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZCYBDLKQMPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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